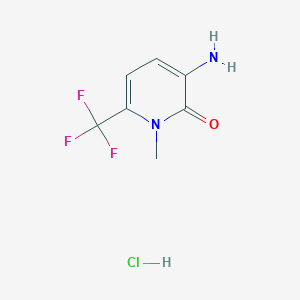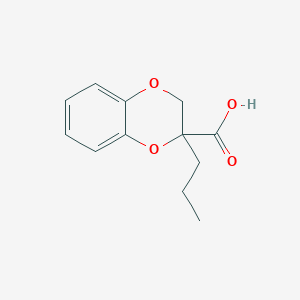![molecular formula C11H23NO B13201837 [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol: is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.
Addition of the propan-2-yl group: This can be done through alkylation reactions, where an alkyl group is added to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry
Material science: Used in the production of polymers and other advanced materials.
作用機序
The mechanism by which [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites of enzymes, altering their activity.
Receptors: Interacting with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminomethyl and propan-2-yl groups.
Cyclohexylamine: Contains an amine group but lacks the hydroxyl and propan-2-yl groups.
Isopropylcyclohexane: Contains the propan-2-yl group but lacks the aminomethyl and hydroxyl groups.
Uniqueness
Structural complexity: The presence of both aminomethyl and propan-2-yl groups on the cyclohexane ring makes [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol unique.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
[1-(aminomethyl)-4-propan-2-ylcyclohexyl]methanol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
XBJZVVZKAZHJGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


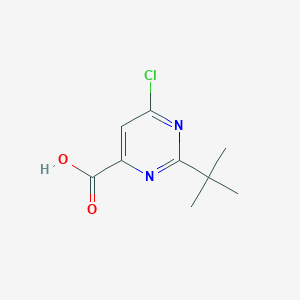
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
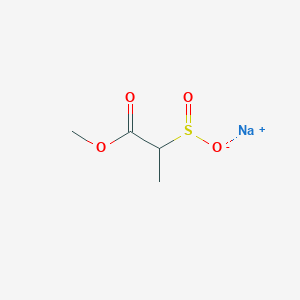
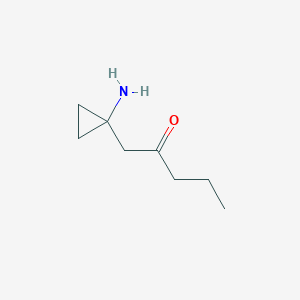
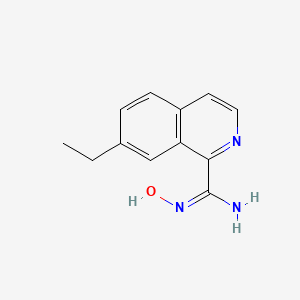
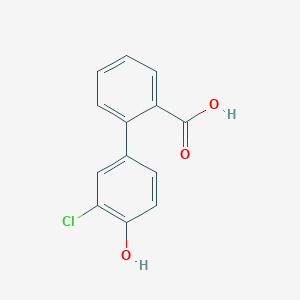
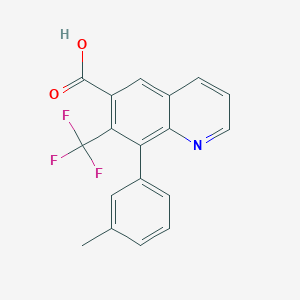
![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
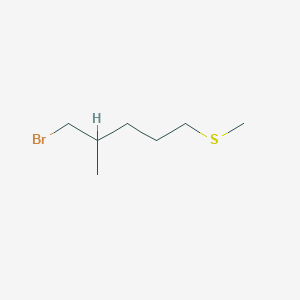
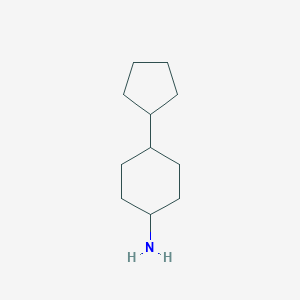
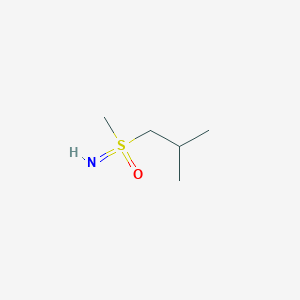
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
